

# 4-sulfamoylbenzenesulfonyl chloride physical properties

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## Compound of Interest

Compound Name: 4-sulfamoylbenzenesulfonyl  
Chloride

Cat. No.: B1278480

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## Technical Guide: 4-Sulfamoylbenzenesulfonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the core physical and chemical properties of **4-sulfamoylbenzenesulfonyl chloride**. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate or building block.

## Core Physical and Chemical Properties

Quantitative data for **4-sulfamoylbenzenesulfonyl chloride** is summarized below. It should be noted that while computed properties are available, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature. The compound is commercially available as a solid.

Property	Data	Source
IUPAC Name	4-sulfamoylbenzenesulfonyl chloride	-
Synonym	4-(aminosulfonyl)benzenesulfonyl chloride	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO <sub>4</sub> S <sub>2</sub>	
Molecular Weight	255.70 g/mol	
Physical Form	Solid	
InChI Key	LLFQHNCOIPIFIJ-UHFFFAOYSA-N	
SMILES	NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O	

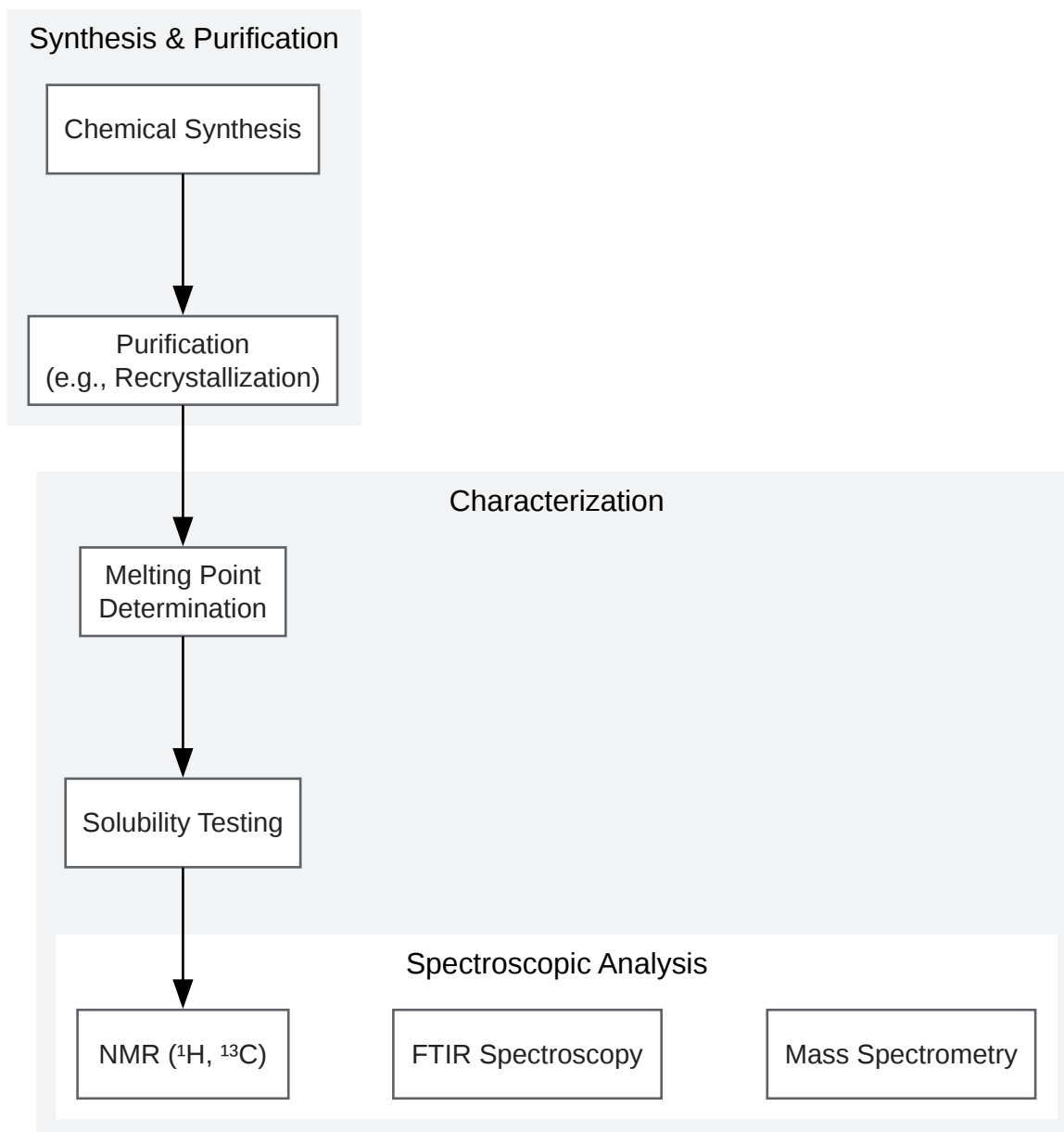
## Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of the physical properties of **4-sulfamoylbenzenesulfonyl chloride** are not specifically detailed in the surveyed literature. However, standard methodologies for characterizing solid organic compounds are applicable. The following represents a general workflow for such a characterization.

## General Workflow for Physicochemical Characterization

A synthesized and purified compound, such as **4-sulfamoylbenzenesulfonyl chloride**, undergoes a series of standard analyses to confirm its identity, purity, and physical properties.

## Workflow for Physicochemical Characterization



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Caption: General experimental workflow for the characterization of a synthesized chemical compound.

## Melting Point Determination

The melting point of a purified solid sample would be determined using a calibrated melting point apparatus.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp®) or oil bath.
- Procedure: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range typically indicates high purity.

## Solubility Analysis

The solubility of the compound would be assessed in a range of standard laboratory solvents to establish a solubility profile.

- Solvents: Water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, and hexane.
- Procedure: To approximately 1 mL of a solvent in a test tube, a small, measured amount of the compound (e.g., 10 mg) is added. The mixture is agitated at room temperature. Observations are made regarding dissolution. If the compound dissolves, it is classified as soluble. If not, the mixture may be gently heated to assess temperature effects on solubility. The reactivity of sulfonyl chlorides with protic solvents like water and alcohols should be considered, as decomposition or reaction may occur rather than simple dissolution.

## Spectroscopic Analysis

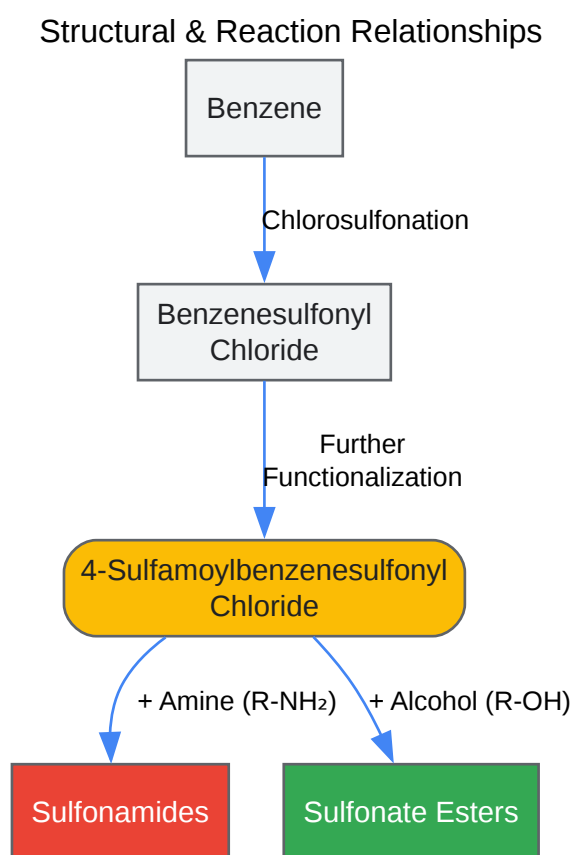
To confirm the chemical structure, a standard battery of spectroscopic tests is employed.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The resulting spectra provide information on the electronic environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation.
- Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained, typically from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups, such as  $\text{S=O}$  (sulfonyl),  $\text{N-H}$  (sulfonamide), and  $\text{C-S}$  bonds.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. This data confirms the molecular formula and provides further structural evidence.

## Logical Relationships

The structural relationship of **4-sulfamoylbenzenesulfonyl chloride** to its parent structures and potential reaction products is a key aspect for its application in synthesis.



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Caption: Relationship of **4-sulfamoylbenzenesulfonyl chloride** to precursors and product classes.

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